N-[13-(furan-2-yl)-6-oxo-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide
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Overview
Description
9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide is a complex heterocyclic compound that has garnered interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines multiple fused rings, including furan, pyridine, and pyrimidine moieties, making it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-amino furans with pyridine derivatives under controlled conditions. The reaction is often catalyzed by phosphorus oxychloride (POCl3) and carried out under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include furanones, dihydropyrimidines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing anticancer agents, with studies showing its potential cytotoxic activity against various cancer cell lines.
Biological Research: The compound is used in studying enzyme inhibition and receptor binding due to its complex structure and functional groups.
Industrial Applications: It can be used in the synthesis of advanced materials and as a precursor for other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it effective as an anticancer agent. The pathways involved often include DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Furo[2,3-d]pyrimidinone: Evaluated for its cytotoxic activity against cancer cell lines.
Uniqueness
9-(2-furyl)-4-oxo-7-phenylpyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide stands out due to its unique combination of fused rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and drug development .
Properties
Molecular Formula |
C20H12N4O4 |
---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
N-[13-(furan-2-yl)-6-oxo-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]formamide |
InChI |
InChI=1S/C20H12N4O4/c25-11-22-24-10-21-17-16-13(15-7-4-8-27-15)9-14(12-5-2-1-3-6-12)23-19(16)28-18(17)20(24)26/h1-11H,(H,22,25) |
InChI Key |
DTERAJUJALBSQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CO4)C5=C(O3)C(=O)N(C=N5)NC=O |
Origin of Product |
United States |
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